![molecular formula C18H15N3O5 B2593935 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 865286-46-0](/img/structure/B2593935.png)
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a benzodioxine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions, including acylation, cyclization, and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which provides insight into the conformation, bonding patterns, and overall geometry of the molecule .Chemical Reactions Analysis
Compounds containing thiadiazole and pyrrolidine rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions .Scientific Research Applications
- The compound’s structure suggests potential as an anticancer agent. Researchers have synthesized various derivatives with modifications around the oxadiazole and benzodioxine moieties to enhance their cytotoxic properties .
- Indole derivatives, including this compound, have demonstrated antiviral activity. For instance:
- Some indole derivatives, including those related to this compound, have shown anti-inflammatory and analgesic activities. For example:
Anticancer Activity
Antiviral Properties
Anti-Inflammatory and Analgesic Effects
Cyclooxygenase (COX) Suppression
Mechanism of Action
Target of action
The compound contains an oxadiazole ring and an indole nucleus. Oxadiazole derivatives have been found to possess a wide variety of biological activities, particularly for cancer treatment . They have been shown to interact with nucleic acids, enzymes, and globular proteins . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of action
Oxadiazole derivatives have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Oxadiazole derivatives have been shown to target various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of action
Given the biological activities associated with oxadiazole and indole derivatives, it is possible that this compound could have antiproliferative, anti-inflammatory, or other effects .
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-12-6-4-5-11(9-12)17-20-21-18(26-17)19-16(22)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLFCNXKKPLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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